molecular formula C17H15FN4S B5369113 3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

Cat. No.: B5369113
M. Wt: 326.4 g/mol
InChI Key: AHWAOWLNHISUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a condensation reaction with a suitable pyridine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the fluorobenzyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring may yield dihydro derivatives.

Scientific Research Applications

3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the allyl group can participate in covalent bonding with target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-3-[(4-fluorobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazole
  • (4-Fluorobenzyl) [3-(4-fluorobenzylsulfanyl)- [1,2,4]triazol-4-yl]amine

Uniqueness

Compared to similar compounds, 3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE stands out due to the presence of the pyridine ring, which can enhance its binding affinity and specificity for certain biological targets. The combination of the allyl, fluorobenzyl, and pyridine groups provides a unique chemical profile that can be exploited for various applications.

Properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4S/c1-2-10-22-16(14-4-3-9-19-11-14)20-21-17(22)23-12-13-5-7-15(18)8-6-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWAOWLNHISUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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